2-amino-N-cyclopropylacetamide hydrochloride

pharmaceutical intermediate medicinal chemistry solid-state characterization

Researchers requiring accurate stoichiometry for amide coupling or reductive amination face weighing errors when using hygroscopic free bases. 2-Amino-N-cyclopropylacetamide hydrochloride (CAS 670253-51-7) eliminates this variability as a stable crystalline HCl salt with a defined melting point (167-171°C), ensuring batch-to-batch consistency. • Definitive building block per US2010/144723 A1 for neurological agent synthesis • Superior aqueous solubility (logP -1.251) vs. free base for bioconjugation & peptide coupling • Cyclopropyl ring imparts conformational rigidity for peptidomimetic lead optimization

Molecular Formula C5H11ClN2O
Molecular Weight 150.61 g/mol
CAS No. 670253-51-7
Cat. No. B112893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-cyclopropylacetamide hydrochloride
CAS670253-51-7
Molecular FormulaC5H11ClN2O
Molecular Weight150.61 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CN.Cl
InChIInChI=1S/C5H10N2O.ClH/c6-3-5(8)7-4-1-2-4;/h4H,1-3,6H2,(H,7,8);1H
InChIKeyDYXKHNOFSUODKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-cyclopropylacetamide Hydrochloride (CAS 670253-51-7): Procurement-Ready Physicochemical and Sourcing Profile


2-Amino-N-cyclopropylacetamide hydrochloride (CAS 670253-51-7, MFCD07323617) is a cyclopropyl-substituted glycine amide derivative, supplied as a hydrochloride salt with a molecular weight of 150.61 g/mol . This compound is a versatile research intermediate and building block, widely utilized in pharmaceutical development, particularly for the synthesis of drug candidates targeting neurological disorders . Its chemical identity is confirmed by canonical SMILES (Cl.NCC(=O)NC1CC1) and InChIKey (DYXKHNOFSUODKN-UHFFFAOYSA-N) . The hydrochloride salt form enhances its stability and handling characteristics compared to the free base (CAS 120436-02-4), which is a key differentiator for reproducible experimental workflows .

2-Amino-N-cyclopropylacetamide Hydrochloride: Why Simple Substitution with Free Base or Unsubstituted Analogs Compromises Research Outcomes


Direct substitution of 2-amino-N-cyclopropylacetamide hydrochloride (CAS 670253-51-7) with its free base (CAS 120436-02-4) or structurally simpler analogs (e.g., N-cyclopropylacetamide, glycinamide hydrochloride) introduces significant experimental variability due to quantifiable differences in solubility, physicochemical properties, and functional group availability. The hydrochloride salt provides a crystalline solid with a defined melting point (167-171 °C) , ensuring consistent handling and stoichiometry, whereas the free base is a less-characterized, potentially hygroscopic material . Furthermore, the presence of both a primary amine and the cyclopropyl-substituted amide is essential for its role as a key intermediate in patent-protected synthetic routes, such as those disclosed in US2010/144723 A1 for neurological agents [1]. Replacing it with a compound lacking the cyclopropyl group or the free amine eliminates the precise reactivity and conformational rigidity required for these downstream applications.

2-Amino-N-cyclopropylacetamide Hydrochloride: Quantitative Differentiators Against Comparators for Informed Procurement


Hydrochloride Salt vs. Free Base: Enhanced Crystallinity and Defined Melting Point for Accurate Stoichiometry

The hydrochloride salt (CAS 670253-51-7) exists as a crystalline white powder with a well-defined melting point of 167-171 °C, ensuring precise weighing and consistent reaction stoichiometry . In contrast, the free base (CAS 120436-02-4) is supplied with a purity of 95.0% and lacks a reported melting point, indicating a less-characterized solid-state form that may be prone to hygroscopicity or variable handling properties . This difference is critical for reactions requiring exact molar equivalents.

pharmaceutical intermediate medicinal chemistry solid-state characterization

Hydrochloride Salt vs. Free Base: Differential Hydrophilicity as Indicated by LogP and LogD Values

The hydrochloride salt exhibits a significantly lower logP (-1.251) and logD at pH 7.4 (-2.075) compared to the free base (logP -0.7763) [1]. This quantifiable difference in lipophilicity indicates that the salt form is markedly more hydrophilic, which directly impacts its solubility in aqueous media and its behavior in biphasic extractions or biological assays. The free base, while still polar, is relatively more lipophilic.

drug design ADME partition coefficient solubility

Cyclopropyl-Substituted Acetamide vs. Unsubstituted Glycinamide: Conformational Rigidity for Targeted Drug Design

The cyclopropyl ring in 2-amino-N-cyclopropylacetamide hydrochloride introduces significant conformational restriction compared to the flexible ethyl backbone of glycinamide hydrochloride (2-aminoacetamide hydrochloride) . This rigidity is a key design principle for improving target binding affinity and metabolic stability . While direct head-to-head biological data for the unadorned building blocks is limited, the presence of the cyclopropyl group is a well-documented strategy in medicinal chemistry for enhancing potency and reducing off-target effects by pre-organizing the molecule into a bioactive conformation .

medicinal chemistry peptidomimetic conformational constraint

Validated Building Block in Patent Literature for Neurological Drug Synthesis

2-Amino-N-cyclopropylacetamide hydrochloride is explicitly disclosed as a key intermediate in US Patent US2010/144723 A1 (Organon), which covers compounds for treating neurological disorders [1]. This citation provides direct evidence of its utility in a validated, patent-protected synthetic route. While generic glycinamide or simpler acetamides can serve as general amide coupling partners, they lack the specific N-cyclopropyl substitution that is required for the final bioactive compounds claimed in this patent, rendering them unsuitable for this specific and commercially relevant application.

patent intermediate CNS drug discovery organic synthesis

2-Amino-N-cyclopropylacetamide Hydrochloride: Optimal Application Scenarios Guided by Evidence-Based Differentiation


Synthesis of Patent-Protected Neurological Drug Candidates

Based on its explicit disclosure in US Patent US2010/144723 A1 [1], this hydrochloride is the definitive building block for synthesizing compounds within this patent family. Its use ensures fidelity to the patented route and is essential for medicinal chemistry teams exploring this specific intellectual property space. Substituting with the free base or a non-cyclopropyl analog would deviate from the disclosed invention and potentially fail to produce the claimed final compounds.

Reactions Requiring Precise Stoichiometry and Reproducible Crystalline Form

For synthetic protocols where accurate molar equivalents are critical (e.g., amide coupling, reductive amination, or reactions with sensitive catalysts), the defined crystalline nature and melting point (167-171 °C) of the hydrochloride salt provide a significant advantage over the less-characterized free base . This ensures batch-to-batch consistency and reduces experimental error associated with weighing or handling hygroscopic materials.

Aqueous-Phase Bioconjugation or Peptide Chemistry

The substantially lower logP (-1.251) and logD (-2.075) values of the hydrochloride compared to the free base confirm its superior hydrophilicity [2]. This makes it the preferred form for reactions conducted in aqueous buffers, such as bioconjugation, peptide coupling, or when preparing stock solutions for biological assays. The free base, being relatively more lipophilic, would be less soluble under these conditions.

Medicinal Chemistry Programs Targeting Conformationally Constrained Peptidomimetics

The cyclopropyl ring introduces conformational rigidity that is absent in simpler glycinamide analogs . This property is highly valued in the design of peptidomimetics and small molecules targeting receptors or enzymes where a pre-organized, constrained geometry can enhance binding affinity and selectivity. This building block is therefore a strategic choice for hit-to-lead and lead optimization campaigns in this area.

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